2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound used in scientific research. It has diverse applications, ranging from drug development to material science due to its unique properties and potential for innovation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 3-morpholinopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways, potentially involving enzyme inhibition or receptor binding. Detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features but different pharmacological effects.
2,5-dimethoxy-4-ethylamphetamine (DOET): Another psychedelic compound with slight structural variations.
Uniqueness
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is unique due to its sulfonamide group and morpholine moiety, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-13-11-15(22-3)16(12-14(13)21-2)24(19,20)17-5-4-6-18-7-9-23-10-8-18/h11-12,17H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLQWLYCGBWUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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